molecular formula C9H17NO2 B6226894 tert-butyl 2-(cyclopropylamino)acetate CAS No. 78773-38-3

tert-butyl 2-(cyclopropylamino)acetate

Cat. No. B6226894
CAS RN: 78773-38-3
M. Wt: 171.2
InChI Key:
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Description

“tert-butyl 2-(cyclopropylamino)acetate” is a chemical compound. It is related to tert-butylamine, which is a colorless liquid with a typical amine-like odor . It also has similarities with tert-butyl acetate, which is used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of t-butyl glycinate and pyridine in methylene dichloride at 0° under nitrogen, followed by the addition of a solution of bromoacetyl bromide in methylene dichloride.


Molecular Structure Analysis

The molecular structure of “tert-butyl 2-(cyclopropylamino)acetate” is C9H17NO2, with a molecular weight of 171.24 . It is related to tert-butyl acetate, which has a molecular formula of C6H12O2 .


Chemical Reactions Analysis

The chemical reactions involving similar compounds like tert-butyl acetate are often catalyzed by balanced Brönsted and Lewis acid sites . The reaction of acetic acid with isobutene is another common process .


Physical And Chemical Properties Analysis

“tert-butyl 2-(cyclopropylamino)acetate” is likely to be a colorless liquid, similar to tert-butyl acetate . The physical properties of similar compounds like tert-butyl acetate include a density of 0.87 g/ml at 25°C .

Scientific Research Applications

Peptide Synthesis and Protection

The tert-butyl ester group is widely employed as a protecting group for carboxylic acids due to its excellent stability against nucleophiles and reducing agents. In peptide synthesis, it serves as a safeguard for the carboxylic acid functionality of amino acids. Researchers use tert-butyl 2-aminoacetate to introduce this protective group during peptide assembly, ensuring efficient coupling reactions and subsequent deprotection under acidic conditions .

Solvent and Reaction Medium

Tert-butyl acetate: (TBAc), derived from tert-butyl 2-aminoacetate, serves as a solvent in various chemical processes. Its low toxicity and favorable solvating properties make it suitable for applications such as:

tert-Butylation Reactions

The development of a simple and safe tert-butylation reaction using tert-butyl 2-aminoacetate has garnered attention. Key features include:

tert-Butyl Acetate in Organic Transformations

Tert-butyl acetate itself finds applications beyond tert-butylation:

tert-Butyl Alcohol Production

Tert-butyl 2-aminoacetate serves as an intermediate in the synthesis of tert-butyl alcohol (TBA). TBA is crucial for producing methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), both used as fuel additives. Additionally, TBA reacts with hydrogen peroxide to form tert-butyl hydroperoxide (TBHP), a versatile oxidizing agent .

Catalyst Development and Functionalization

Researchers explore tert-butyl 2-aminoacetate derivatives for their potential as ligands or catalysts. By modifying the amino group, they aim to enhance reactivity and selectivity in various transformations, such as asymmetric synthesis or C–N bond formation .

Mechanism of Action

The mechanism of action for similar compounds like tert-butanol involves interactions with various targets such as Ribonuclease pancreatic, Triosephosphate isomerase, Methionine aminopeptidase 2, Biphenyl-2,3-diol 1,2-dioxygenase, and Calmodulin .

Safety and Hazards

Safety and hazards associated with similar compounds like tert-butyl acetate include flammability, potential for skin sensitization, and toxicity to aquatic life . It’s important to use personal protective equipment and ensure adequate ventilation when handling these compounds .

Future Directions

Future directions in the research and application of “tert-butyl 2-(cyclopropylamino)acetate” and similar compounds could involve the development of more eco-friendly synthesis methods and the exploration of new uses in various industries .

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl 2-(cyclopropylamino)acetate can be achieved through a multi-step process involving the protection of the amine group, the formation of the ester bond, and the deprotection of the amine group.", "Starting Materials": [ "Cyclopropylamine", "tert-Butyl bromoacetate", "Sodium hydride", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Protection of the amine group", "Cyclopropylamine is dissolved in diethyl ether and cooled to 0°C. Sodium hydride is added to the solution and stirred until it dissolves. tert-Butyl bromoacetate is added dropwise to the solution and stirred for 2 hours at room temperature. The reaction mixture is then quenched with methanol and the organic layer is separated.", "Step 2: Formation of the ester bond", "The organic layer from step 1 is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The resulting crude product is dissolved in diethyl ether and treated with hydrochloric acid. The organic layer is separated and washed with sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield tert-butyl 2-(cyclopropylamino)acetate as a white solid." ] }

CAS RN

78773-38-3

Product Name

tert-butyl 2-(cyclopropylamino)acetate

Molecular Formula

C9H17NO2

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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